Ambroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

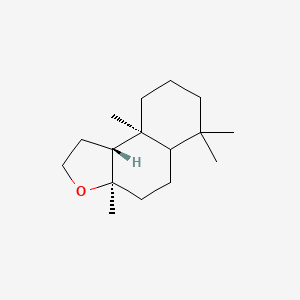

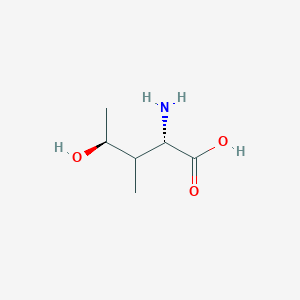

Ambroxide, widely known by the brand name Ambroxan, is a naturally occurring terpenoid and one of the key constituents responsible for the odor of ambergris . It is an autoxidation product of ambrein and is used in perfumery for creating ambergris notes and as a fixative . Small amounts are also used as a flavoring in food .

Méthodes De Préparation

Ambroxide is synthesized from sclareol, a component of the essential oil of clary sage . The synthetic route involves the oxidative degradation of sclareol to a lactone, which is then hydrogenated to the corresponding diol . The resulting compound is dehydrated to form this compound . Industrial production methods have also been developed, including a one-pot synthesis starting from sclareol through oxidation with hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst . This method provides a more environmentally friendly and practical approach to producing this compound .

Analyse Des Réactions Chimiques

Ambroxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions include this compound itself and its derivatives, such as ambrafuran . The conversion of sclareol to this compound involves several chemical steps, including oxidation, hydrogenation, and dehydration .

Applications De Recherche Scientifique

Ambroxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying terpenoid biosynthesis and metabolic engineering . In biology, this compound is used to study the ecological interactions of plants with their environment, as it is a specialized terpenoid confined to individual plant species . In medicine, this compound is used as a secretolytic agent for clearing mucus from the lungs . In the fragrance industry, this compound is highly valued for its delicate odor and fixative properties .

Mécanisme D'action

The mechanism of action of ambroxide involves its interaction with various molecular targets and pathways. As a mucolytic agent, this compound inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which reduces the adhesion of mucus to the bronchial wall and improves its transport . This action helps in clearing mucus from the respiratory tract and provides protection against infection and irritating agents .

Comparaison Avec Des Composés Similaires

Ambroxide is often compared with other similar compounds, such as cis-abienol and diterpene resin acids . These compounds share a common origin from five-carbon building blocks and are involved in the biosynthesis of terpenoids . this compound is unique in its delicate odor and fixative properties, making it highly valued in the fragrance industry . Other similar compounds include ambrafuran, which is derived from the oxidative decomposition of ambergris .

Propriétés

Formule moléculaire |

C16H28O |

|---|---|

Poids moléculaire |

236.39 g/mol |

Nom IUPAC |

(3aR,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13-,15+,16-/m1/s1 |

Clé InChI |

YPZUZOLGGMJZJO-BHUMPYGKSA-N |

SMILES isomérique |

C[C@]12CCCC(C1CC[C@@]3([C@@H]2CCO3)C)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)

![[(2R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789951.png)

![[(7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789956.png)

![7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide](/img/structure/B10789979.png)

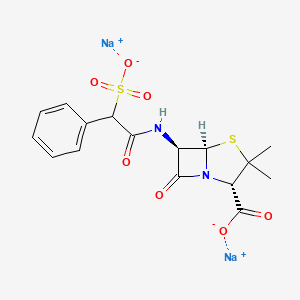

![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10789999.png)

![disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydride](/img/structure/B10790003.png)

![[(1'R,4'R,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10790007.png)

![[(1'R,2S,3'E,5'R,7'S,11'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10790015.png)

![3-[(2S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10790018.png)